2,6-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide - 941982-48-5

2,6-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Catalog Number: EVT-2990308
CAS Number: 941982-48-5
Molecular Formula: C19H18F2N2O3
Molecular Weight: 360.361
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (Compound 36)

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It showed remarkable potency and selectivity for CRAC channels, exhibiting a good pharmacokinetic profile. [] In vivo studies in rheumatoid arthritis (RA) models demonstrated efficacy and an excellent safety profile, leading to its selection as a clinical candidate. [] Compound 36 was tested in a Phase 1 clinical study in healthy volunteers, showing good target engagement and a favorable safety and tolerability profile. []

Relevance: Compound 36 shares the core N-phenylbenzamide structure with 2,6-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide. The key structural difference lies in the substitution on the aniline ring, where compound 36 features a biphenyl group with a 4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl substituent. Despite this variation, both compounds belong to the same chemical class of N-phenylbenzamides, with the substitutions playing a crucial role in determining their respective biological activity and target selectivity. []

Relevance: This compound, although displaying different biological activity, shares the N-phenylbenzamide core with 2,6-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide. The main differences lie in the substitution pattern: GR-55562 has a 4-hydroxy group and a 3-[3-(N,N-dimethylamino)propyl] substituent on the benzamide ring, while the aniline ring bears a 4-(pyridin-4-yl) substituent. The study highlights the importance of specific substituents in influencing both binding affinity and intrinsic activity at the target receptor. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a potent and highly selective 5-HT2A receptor inverse agonist. [] It demonstrates high-affinity binding (Ki = 4.9 nM) and potent activity in inhibiting 5-HT-mediated amplification of ADP-stimulated platelet aggregation (IC50 = 8.7 nM) and other 5-HT2A receptor-mediated functions. [, ] APD791 is orally bioavailable and generates two active metabolites, APD791-M1 and APD791-M2, which exhibit similar affinity and selectivity profiles. [] This compound was developed as a potential treatment for arterial thrombosis. []

Relevance: APD791, like 2,6-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, belongs to the N-phenylbenzamide class of compounds. The structural distinctions arise from the substitution pattern on the aniline ring. APD791 features a 3-(1-methyl-1H-pyrazol-5-yl) and a 4-(2-morpholinoethoxy) group, while 2,6-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide possesses a 4-methoxy and a 3-(2-oxopiperidin-1-yl) substituent. These structural modifications highlight the flexibility of the N-phenylbenzamide scaffold in achieving selectivity for different targets and optimizing biological activity. [, ]

Properties

CAS Number

941982-48-5

Product Name

2,6-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

IUPAC Name

2,6-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Molecular Formula

C19H18F2N2O3

Molecular Weight

360.361

InChI

InChI=1S/C19H18F2N2O3/c1-26-16-9-8-12(11-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25)

InChI Key

CSWXXKGELMMQFD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)N3CCCCC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.